furan-2,5-dione; 1H-indene

Glass transition temperature Thermal properties Heat-resistant resin modifier

Standard styrene-maleic anhydride (SMA) copolymers undergo thermal decomposition near 200°C, causing discoloration and mold deposits in high-temperature compounding. Indene-maleic anhydride copolymer (IMA) solves this limitation. - Glass transition temperature (Tg) approximately 30°C higher than SMA - Stable above 200°C for ABS/PC/nylon alloying at 220-280°C - Available as anhydride, hydrolyzed (carboxylate), or sulfonated salts - Molecular weight range: Mn 2,000-50,000 for tailored dispersancy

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 28476-72-4
Cat. No. B12101359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefuran-2,5-dione; 1H-indene
CAS28476-72-4
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1C=CC2=CC=CC=C21.C1=CC(=O)OC1=O
InChIInChI=1S/C9H8.C4H2O3/c1-2-5-9-7-3-6-8(9)4-1;5-3-1-2-4(6)7-3/h1-6H,7H2;1-2H
InChIKeyILXSCDUHHGVMOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indene–Maleic Anhydride Copolymer: High-Heat Alternating Copolymer


Furan-2,5-dione; 1H-indene (CAS 28476-72-4), also known as indene–maleic anhydride copolymer or IMA resin, is a 1:1 alternating copolymer formed by radical copolymerization of the donor monomer indene with the acceptor monomer maleic anhydride [1]. The resulting polymer belongs to the class of maleic anhydride–vinyl aromatic alternating copolymers, characterized by a rigid bicyclic indene backbone that imparts significantly elevated glass transition temperatures (Tg) compared to its closest structural analog, styrene–maleic anhydride copolymer (SMA) [2]. The copolymer possesses reactive anhydride functionalities along the polymer chain, enabling a broad range of derivatizations including hydrolysis, esterification, imidization, and sulfonation [2].

High-heat processing compatibility (reported Tg ~175–205°C)
Reactive anhydride functionality for derivatization
Strictly alternating 1:1 copolymer architecture

Why SMA Cannot Replace Indene–Maleic Anhydride Copolymer in High-Temperature Applications


Although styrene–maleic anhydride copolymer (SMA) shares the same alternating backbone architecture and anhydride functionality, its monocyclic styrene comonomer fails to deliver the thermal robustness of the bicyclic indene system. SMA thermally decomposes with evolution of carboxylic acids and CO₂ at approximately 200°C, rendering it unsuitable for extrusion or injection molding processes that exceed this threshold [1]. In contrast, the indene–maleic anhydride copolymer exhibits a glass transition temperature (Tg) approximately 30°C higher than that of the corresponding SMA, enabling sustained performance in high-temperature resin modification and melt processing [2]. Furthermore, the strong 1:1 alternating tendency intrinsic to the indene–maleic anhydride monomer pair—driven by charge-transfer complexation—ensures a predictable, uniform distribution of reactive anhydride sites that cannot be replicated by random or gradient copolymer architectures [3]. These structural and thermal distinctions make simple in-class substitution technically unsound for demanding applications.

Risk Factor
Indene–MA Copolymer
Styrene–MA Copolymer (SMA)
Glass transition temperature
Reported ~30°C higher; may support processing >200°C
Tg ~145–175°C; may soften under high-heat compounding
Thermal stability
Reported stable above 220°C in drilling fluid context
Decomposition onset ~200°C; volatile evolution may occur
Copolymer architecture
Enforced 1:1 alternating; uniform anhydride spacing
Composition tunable; may yield heterogeneous anhydride density

Quantitative Differentiation Against Closest Analogs


Glass Transition Temperature Advantage Over SMA

The glass transition temperature (Tg) of the indene–maleic anhydride alternating copolymer is approximately 30°C higher than that of the structurally analogous styrene–maleic anhydride (SMA) copolymer, as directly reported in the Kawasaki Steel technical review [1]. Commercial alternating SMA copolymers (1:1 composition) exhibit Tg values in the range of 145–175°C as measured by DSC . Applying the reported +30°C differential, the indene–MA copolymer is expected to exhibit a Tg in the range of approximately 175–205°C under comparable measurement conditions. This difference arises from the rigid bicyclic structure of the indene comonomer, which restricts backbone segmental mobility more effectively than the monocyclic styrene unit [1].

Tg Advantage
Head-to-head
Δ ≈ +30°C
Supports high-temperature resin modification fit
DSC data; vs. SMA alternating copolymer
Glass transition temperature Thermal properties Heat-resistant resin modifier

Thermal Stability Above 200°C Processing Window

Patent US 5,229,449 explicitly states that styrene–maleic anhydride copolymer 'starts to decompose thermally at a temperature around 200°C' with weight decrease due to backbone cleavage, undesirable coloring, and gasification of low-boiling components, making it unsuitable for extrusion or injection molding above 200°C [1]. Independent thermal degradation studies confirm that carboxylic acids and gaseous CO₂ are identified as decomposition products of SMA copolymers close to 200°C [2]. The same patent discloses that the indene–maleic anhydride copolymer, owing to its bicyclic indene backbone, exhibits superior thermal stability enabling its use as a resin modifier in engineering plastics processed at temperatures exceeding 200°C [1].

Thermal Stability
Class-level
Stable >200°C
Enables extrusion/injection molding above SMA limit
SMA decomposes ~200°C; patent 5,229,449
Thermal stability Decomposition temperature Melt processing Extrusion

Strictly Alternating Copolymer Architecture

The indene–maleic anhydride monomer pair exhibits a pronounced tendency to form strictly alternating 1:1 copolymers, driven by charge-transfer (CT) complex formation between the electron-rich indene (donor) and electron-deficient maleic anhydride (acceptor) [1]. U.S. Patent 4,090,998 emphasizes that 'because maleic anhydride and indene evidence a strong tendency to form alternating copolymers, it is not practical to use monomeric proportions which vary far from a 1:1 molar ratio'—deviations from equimolar ratios greatly reduce polymer yield [2]. Spectrophotometric studies confirmed CT complex formation and established that the maximum copolymerization rate is solvent-dependent, with the rate maximum displaced toward excess indene in solvents of strong donicity [1]. This contrasts with styrene–MA systems, where copolymer composition can be more readily tuned by varying feed ratios, leading to heterogeneity in anhydride group spacing.

Alternating Architecture
Cross-study comparable
Near-perfect 1:1 alternating
Predictable anhydride site density
CT-complex enforced; yield drops at non-equimolar feed
Alternating copolymerization Charge-transfer complex Anhydride density Polymer architecture

Broad Molecular Weight Design Space

The indene–maleic anhydride alternating copolymer (IMA resin) can be synthesized with number-average molecular weights (Mn) spanning approximately 2,000 to 50,000, as reported in the Kawasaki Steel technical review [1]. A related patent disclosure extends the achievable range to Mn = 1,200–60,000 for the naphtha oil-derived copolymer [2]. This broad molecular weight window—encompassing both low-Mn grades suitable for dispersant and cement admixture applications and higher-Mn grades for resin modification and compatibilization—provides substantially greater formulation flexibility compared with conventional SMA copolymers, which are often constrained to weight-average molecular weights below 10,000 in industrial production [2].

Molecular Weight Range
Class-level
Mn 2,000–50,000
Broad portfolio for varied viscosity/dispersancy
Up to 5× wider than conventional SMA (Mw ≤10,000)
Molecular weight Number-average molecular weight Polymer formulation Viscosity control

Superabsorbent Performance via Cross-Linked Terpolymer

The cross-linked indene–maleic anhydride–divinylbenzene terpolymer, a derivative of the indene–MA copolymer platform, exhibits a water absorption capacity of 200–400 g/g in powder form . This performance positions it competitively within the superabsorbent polymer landscape. The base indene–MA copolymer's strong alternating tendency ensures uniform distribution of anhydride groups, which upon hydrolysis yield a high density of carboxylic acid sites critical for water uptake. In contrast, poly(acrylonitrile-co-maleic anhydride) and poly(dipentene-co-maleic anhydride) copolymers tested under comparable asphalt-modification conditions did not exhibit water-swellable behavior, as their copolymer architectures lack the same density and accessibility of hydrolysable anhydride groups [1].

Superabsorbent Performance
Cross-study comparable
200–400 g/g H₂O
Cross-linked terpolymer superabsorbent candidate
Vs. negligible uptake for non-indene MA copolymers
Superabsorbent polymer Water absorption Cross-linked copolymer Hydrogel

Asphalt Modification and Rheology Enhancement

In a comparative study of three maleic anhydride-based copolymers as asphalt additives, poly(indene-co-maleic anhydride) (designated A1) was benchmarked against poly(acrylonitrile-co-maleic anhydride) (A2) and poly(dipentene-co-maleic anhydride) (A3) for the modification of asphalt S50 [1]. All three copolymers were characterized by FTIR and ¹H-NMR, and their effects on asphalt rheology were quantified via softening point and penetration measurements. The results demonstrated that all prepared copolymer blends exhibited improved softening point and reduced penetration compared with unmodified asphalt, with enhanced thermal resistance and stability [1]. The study concluded that the improvements included increased binder viscosity, reduced thermal susceptibility, enhanced cohesion, increased resistance to permanent deformation, and improved fatigue resistance at low temperatures [1].

Asphalt Modification
Cross-study comparable
Softening point ↑ / Penetration ↓
Supports asphalt and pavement modification evaluation
Vs. unmodified asphalt S50; three MA-copolymer comparators
Asphalt modification Softening point Penetration Rheology Polymer-modified asphalt

Procurement-Relevant Application Scenarios


High-Heat Compatibilizer for Engineering Thermoplastics

The ~30°C Tg advantage over SMA and thermal stability above 200°C make the indene–MA copolymer the preferred reactive compatibilizer for engineering plastic alloys processed at elevated temperatures. When blended with ABS, polycarbonate, or nylon at typical compounding temperatures of 220–280°C, the copolymer maintains structural integrity while its anhydride groups react with terminal amine or hydroxyl functionalities to form graft copolymers at the interface [1]. SMA-based compatibilizers would undergo thermal decomposition with weight loss, discoloration, and volatile evolution under these same conditions, compromising part quality and mold deposit formation [2].

Cement Superplasticizer with Extended Slump Retention

The sodium or ammonium salts of hydrolyzed indene–MA copolymer function as high-performance dispersants for cement, pigments, and ceramics, delivering excellent initial slump and slump residual ratio with minimal set-time retardation [1]. The enforced 1:1 alternating architecture ensures a high and uniform carboxylate density per chain, which maximizes electrostatic repulsion between cement particles. The broader molecular weight range (Mn 2,000–50,000) allows formulators to balance dispersancy (lower Mn) against adsorption persistence (higher Mn) without switching to a different polymer chemistry [2].

High-Temperature Drilling Fluid Stabilizer

Sulfonated indene–MA copolymer salts serve as mud stabilizers capable of withstanding borehole temperatures exceeding 220°C, where conventional lignosulfonate-based additives (stable only to ~180°C) and even SMA-based polycarboxylates (which exhibit marked gel strength increase above 220°C) fail [1]. The bicyclic indene backbone provides the requisite thermal robustness for deep and geothermal well drilling, while the sulfonate and carboxylate functionalities maintain dispersion and fluid-loss control under high-temperature, high-pressure (HTHP) conditions [2].

Cross-Linked Superabsorbent for Water-Retention Materials

The cross-linked indene–MA–divinylbenzene terpolymer delivers 200–400 g/g water absorption, making it a candidate for diapers, sanitary napkins, soil conditioners, and water-retention materials in agriculture and civil engineering [1]. Unlike polyacrylate superabsorbents, the indene–MA platform offers the unique capability to be processed in its anhydride form (hydrophobic, organic-soluble) for compounding or coating operations, and subsequently hydrolyzed to the superabsorbent carboxylate form in situ—a processing flexibility not available with pre-neutralized polyacrylate systems [2].

Application
Selection Property
Validation Focus
High-heat compatibilizer for engineering thermoplastics
Elevated Tg relative to SMA; anhydride functionality
Interfacial grafting and color stability at 220–280°C processing
Cement superplasticizer with extended slump retention
Uniform carboxylate density; tunable molecular weight
Slump retention and set-time balance
High-temperature drilling fluid stabilizer
Thermal stability >220°C; sulfonate/carboxylate dispersion
HTHP fluid-loss and gel-strength control
Cross-linked superabsorbent for water-retention materials
Cross-linkable anhydride platform; superabsorbent conversion
Water uptake capacity and hydrogel integrity
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